molecular formula C18H13N5 B5684306 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5684306
M. Wt: 299.3 g/mol
InChI Key: NHTOJTJRVNQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as MPABC, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer and inflammation.

Mechanism of Action

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its pharmacological effects by binding to specific target proteins and modulating their activity. It has been shown to interact with the ATP-binding site of COX-2 and inhibit its enzymatic activity, leading to a decrease in the production of prostaglandins and other inflammatory mediators. Additionally, 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can block the activation of NF-κB and STAT3, which are transcription factors that play a critical role in the regulation of immune responses and tumor growth.
Biochemical and Physiological Effects:
3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines such as IL-10. It can also induce apoptosis and inhibit cell proliferation in cancer cells, leading to a decrease in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several advantages as a research tool, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and has a long shelf-life. However, its use in certain experiments may be limited by its solubility and stability in aqueous solutions, as well as its potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the identification of novel target proteins and pathways that are modulated by 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, which could lead to the discovery of new therapeutic targets for cancer and inflammation. Another direction is the optimization of the pharmacokinetic properties of 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, such as its bioavailability and half-life, which could improve its efficacy and reduce its toxicity. Finally, the development of 3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile-based drug delivery systems and formulations could enhance its therapeutic potential and facilitate its clinical translation.

Synthesis Methods

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 4-chloro-2-nitroaniline with 2-aminopyridine, followed by cyclization and subsequent reduction. The final product is obtained as a yellow crystalline powder with a high purity level.

Scientific Research Applications

3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been found to inhibit the activity of several key enzymes and signaling pathways that are involved in inflammation and cancer progression, including COX-2, NF-κB, and STAT3.

properties

IUPAC Name

3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-12-10-17(21-13-6-8-20-9-7-13)23-16-5-3-2-4-15(16)22-18(23)14(12)11-19/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTOJTJRVNQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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